tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate
Description
tert-Butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group, a methyl-substituted amine, and a (2R)-1-hydroxypropan-2-yl substituent. This compound is significant in organic synthesis and medicinal chemistry due to its role as an intermediate in the preparation of bioactive molecules, particularly those targeting enzyme inhibition (e.g., glycogen synthase kinase-3) . Its stereochemistry and hydroxyl group contribute to its polarity, influencing solubility and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPXAYUSJHQWOO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate alcohol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carbamate, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group and the hydroxypropan-2-yl group makes it susceptible to selective hydroxylation and other functional group transformations .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can lead to the formation of primary alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbamate derivatives and other functionalized compounds .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways. Its unique structure allows for selective interactions with specific enzymes and proteins .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .
Industry: Industrially, this compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of the tert-butyl group enhances its binding affinity and selectivity towards certain enzymes, making it a potent inhibitor in biochemical assays .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular formulas, weights, and key functional groups of the target compound and its analogs:
Key Observations :
Hydrogen Bonding and Crystallography
The hydroxyl group in the target compound participates in robust hydrogen-bonding networks, as observed in related carbamates. For example, tert-butyl N-hydroxycarbamate forms intermolecular N–H···O and O–H···O interactions with bond lengths of 2.01–2.65 Å and angles of 164–171° . These interactions are critical for crystal packing and stability, distinguishing the target compound from non-hydroxylated analogs like tert-butyl N-methylcarbamate derivatives.
Biological Activity
tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate is a carbamate compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group, a hydroxypropan-2-yl moiety, and a methylcarbamate functional group. The biological activity of this compound is primarily linked to its interactions with various enzymes and metabolic pathways, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol
CAS Number: [Not provided]
IUPAC Name: this compound
The mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of certain enzymes, thereby inhibiting their activity. This property is particularly significant in the context of drug development, where such compounds can be designed to target specific metabolic pathways or disease mechanisms.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory effects on various enzymes involved in metabolic processes. For example:
- Acetylcholinesterase Inhibition: The compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. Inhibitors of this enzyme are often explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound against amyloid-beta (Aβ) toxicity in astrocyte cultures. The results indicated that the compound could reduce oxidative stress markers and inflammatory cytokines such as TNF-α, suggesting a protective effect against Aβ-induced cell death.
| Parameter | Control | Aβ Treatment | Aβ + Compound Treatment |
|---|---|---|---|
| Cell Viability (%) | 100 | 43.78 | 62.98 |
| TNF-α Levels (pg/mL) | 10 | 50 | 35 |
Study 2: In Vivo Efficacy
In an in vivo model using scopolamine-induced oxidative stress in rats, the compound was administered to assess its protective effects on cognitive function. While it showed some efficacy in reducing malondialdehyde (MDA) levels, indicating reduced lipid peroxidation, the results were not statistically significant compared to established treatments like galantamine.
| Treatment Group | MDA Levels (μmol/L) | Significance |
|---|---|---|
| Control | 0.5 | - |
| Scopolamine | 1.5 | p < 0.05 |
| Compound | 1.2 | Not significant |
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further research in drug development:
- Potential Therapeutic Uses: Given its enzyme inhibition capabilities, this compound may be useful in developing treatments for conditions such as Alzheimer's disease, where acetylcholinesterase inhibition is beneficial.
- Synthesis of Derivatives: Its structure allows for modifications that could enhance potency or selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
